molecular formula C29H56 B14414546 Nonacosa-9,19-diene CAS No. 82122-61-0

Nonacosa-9,19-diene

Cat. No.: B14414546
CAS No.: 82122-61-0
M. Wt: 404.8 g/mol
InChI Key: FTDNVOXBXWWBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonacosa-9,19-diene is a hydrocarbon compound with the molecular formula C29H56 It is a long-chain diene, meaning it contains two double bonds within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonacosa-9,19-diene typically involves the formation of carbon-carbon double bonds through various organic reactions. One common method is the stereoselective hydrogenation of 1,5-diynes, which involves the successive formation of carbon-carbon bonds to replace the hydrogen atoms of terminal alkyne moieties . This process requires specific catalysts and reaction conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification methods. The exact industrial methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Nonacosa-9,19-diene can undergo various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The double bonds can be reduced to form the corresponding alkane, nonacosane.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or organometallic compounds.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Nonacosane.

    Substitution: Functionalized derivatives with different substituents.

Scientific Research Applications

Nonacosa-9,19-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonacosa-9,19-diene in biological systems involves its interaction with specific molecular targets, such as receptors or enzymes. In the context of insect pheromones, it acts by binding to olfactory receptors, triggering behavioral responses in the target insects . The exact molecular pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonacosa-9,19-diene is unique due to its specific double bond positions, which confer distinct chemical and biological properties

Properties

CAS No.

82122-61-0

Molecular Formula

C29H56

Molecular Weight

404.8 g/mol

IUPAC Name

nonacosa-9,19-diene

InChI

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19-20,22H,3-16,18,21,23-29H2,1-2H3

InChI Key

FTDNVOXBXWWBTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.